2-Bromo-4-fluorobenzylamine hydrochloride

Descripción general

Descripción

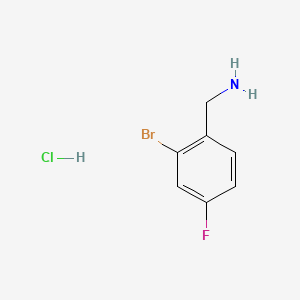

2-Bromo-4-fluorobenzylamine hydrochloride is an organic compound with the molecular formula C7H8BrClFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorobenzylamine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-fluorotoluene, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromo-4-fluorotoluene.

Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group, forming 2-Bromo-4-fluorobenzylamine.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-fluorobenzylamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Products include 2-substituted-4-fluorobenzylamines.

Oxidation: Products include nitroso, nitro, or imine derivatives.

Reduction: Products include dehalogenated benzylamines or alkylated amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

2-Bromo-4-fluorobenzylamine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases, particularly neurological disorders.

Neuropharmacological Studies

The compound has shown promise in neuropharmacological research. Its ability to penetrate the blood-brain barrier makes it a candidate for studying neurotransmitter systems, especially those related to dopamine and serotonin. This potential is critical for developing treatments for conditions such as anxiety, depression, and other neuropsychiatric disorders.

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of derivatives of 2-bromo-4-fluorobenzylamine against various cancer cell lines. For example, compounds derived from this amine have demonstrated significant activity in inhibiting cell proliferation in liver cancer models, suggesting its potential as a lead compound for anticancer drug development.

Case Study 1: Anticancer Screening

A study assessing the cytotoxicity of this compound derivatives revealed a dose-dependent reduction in cell viability among liver cancer cell lines. The IC50 values indicated promising antitumor activity compared to standard chemotherapeutics, suggesting further investigation into its derivatives could yield effective anticancer agents.

Case Study 2: CNS Activity Assessment

In pharmacokinetic studies conducted on animal models, administration of this compound led to significant increases in dopamine levels in specific brain regions. This effect correlated with behavioral improvements in models of anxiety and depression, indicating its potential therapeutic applications in treating neuropsychiatric disorders.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-chlorobenzylamine hydrochloride

- 2-Bromo-4-methylbenzylamine hydrochloride

- 2-Bromo-4-nitrobenzylamine hydrochloride

Uniqueness

2-Bromo-4-fluorobenzylamine hydrochloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 2-bromo-4-fluorobenzylamine hydrochloride, and how do they inform experimental handling?

- Key Properties : Molecular weight (240.49 g/mol), melting point (249–254°C), and hygroscopicity .

- Methodological Guidance :

- Storage : Store in airtight containers at 0–6°C to prevent decomposition . Use desiccants to mitigate moisture absorption.

- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and protective clothing. Avoid skin/eye contact due to potential corrosivity (analogous to bromobenzoyl chloride handling protocols) .

- PPE Validation : Conduct glove penetration tests under simulated experimental conditions to ensure compatibility .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

- Primary Methods :

- HPLC : Use a reversed-phase C18 column with UV detection (λ = 254 nm). Compare retention times against a certified reference standard.

- Melting Point Analysis : A sharp melting range (249–254°C) indicates high purity . Discrepancies suggest impurities; recrystallize from ethanol/water mixtures.

- 1H/13C NMR : Confirm substituent positions (e.g., bromo at C2, fluoro at C4) via coupling patterns (e.g., J~8–10 Hz for aromatic protons) .

Q. What are the recommended synthetic routes for this compound?

- Synthesis Pathways :

- Reductive Amination : React 2-bromo-4-fluorobenzaldehyde with ammonium chloride and sodium cyanoborohydride in methanol, followed by HCl workup .

- Benzyl Halide Amination : Substitute 2-bromo-4-fluorobenzyl bromide with ammonia in THF under reflux, then precipitate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (Rf ~0.3 in 3:7 EtOAc/hexane).

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Substituent Analysis :

- Bromo (C2) : Acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh3)4 catalyst with arylboronic acids in DMF/H2O .

- Fluoro (C4) : Electron-withdrawing effect stabilizes intermediates but may reduce nucleophilic attack at C4.

- Contradiction Resolution : Conflicting yields in cross-coupling? Optimize base (e.g., K2CO3 vs. Cs2CO3) and solvent polarity to balance activation energy and solubility .

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?

- Software Workflow :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Structure Solution : SHELXT for space group determination (e.g., P21/c) and SHELXL for refinement, incorporating anisotropic displacement parameters for Br and F atoms .

- Validation : Check R-factor convergence (<5%) and ORTEP-3 for thermal ellipsoid visualization .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Root Causes : Impurities (e.g., residual solvents), polymorphic forms, or instrumentation calibration errors.

- Resolution Protocol :

- Reproducibility Tests : Repeat synthesis and analysis in triplicate.

- Advanced Characterization : Use DSC for polymorph identification and high-resolution MS to confirm molecular ion peaks .

Q. Methodological Best Practices

Q. What safety protocols are critical when scaling up reactions involving this compound?

- Risk Mitigation :

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

- Regulatory Compliance : Follow REACH/OSHA guidelines for corrosive substances (e.g., UN3261 classification) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- DFT Applications :

Propiedades

IUPAC Name |

(2-bromo-4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCSNHSXUSMNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378401 | |

| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289038-14-8 | |

| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289038-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.